molecular formula C13H22N2O2 B7793499 {3-[3-(Dimethylamino)propoxy]-4-methoxyphenyl}methanamine

{3-[3-(Dimethylamino)propoxy]-4-methoxyphenyl}methanamine

Cat. No.: B7793499
M. Wt: 238.33 g/mol
InChI Key: BFITZJBDRCPQAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{3-[3-(Dimethylamino)propoxy]-4-methoxyphenyl}methanamine is a synthetic organic compound featuring a benzylamine core that is further substituted with a 4-methoxy group and a 3-(dimethylamino)propoxy side chain. This specific molecular architecture, which includes an amine-terminated flexible linker, suggests its potential utility as a valuable building block or intermediate in medicinal chemistry and drug discovery research. Compounds with similar structural motifs, particularly those containing the 3-(dimethylamino)propoxy group, are frequently investigated for their biological activities and have been explored in the development of agents targeting various diseases . The primary amine and the dimethylamino group provide handles for further chemical modification, allowing researchers to incorporate this scaffold into larger, more complex molecules or to conjugate it to other entities. This makes it a versatile reagent for constructing compound libraries or for use in the synthesis of potential protease inhibitors or kinase-targeting molecules , areas of significant interest in oncology and virology. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-[5-(aminomethyl)-2-methoxyphenoxy]-N,N-dimethylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-15(2)7-4-8-17-13-9-11(10-14)5-6-12(13)16-3/h5-6,9H,4,7-8,10,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFITZJBDRCPQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=C(C=CC(=C1)CN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Etherification and Cyanogenation Strategy

This route adapts methodologies from the synthesis of 3,4-dimethoxyphenethylamine (CN105384650A). Starting with 3,4-dihydroxybenzaldehyde, one hydroxyl group is methylated using dimethyl sulfate under basic conditions (30–60°C, NaOH), yielding 3-hydroxy-4-methoxybenzaldehyde. The remaining hydroxyl group undergoes Williamson etherification with 3-chloro-N,N-dimethylpropan-1-amine in acetone with K₂CO₃, forming 3-[3-(dimethylamino)propoxy]-4-methoxybenzaldehyde.

The aldehyde is then converted to a nitrile via reaction with hydroxylamine hydrochloride, followed by dehydration using acetic anhydride. Subsequent hydrogenation with Raney nickel catalyst and ammonia (140°C, 1.0–4.0 MPa H₂) reduces the nitrile to the primary amine, yielding the target compound with reported yields of 86–90%.

Reductive Amination Pathway

An alternative approach begins with 3-[3-(dimethylamino)propoxy]-4-methoxyacetophenone. Reductive amination using ammonium acetate and sodium cyanoborohydride in methanol converts the ketone to the corresponding amine. This method avoids nitrile intermediates but requires stringent control of pH and temperature to minimize side reactions.

Optimization and Reaction Conditions

Solvent and Catalyst Selection

Hydrogenation steps benefit from polar aprotic solvents like toluene or methanol, which enhance catalyst activity. For example, Raney nickel in methanol at 120–160°C under 1.0–4.0 MPa H₂ pressure achieves >85% conversion. Palladium on carbon (3% w/w) offers a lower-temperature alternative (80°C) but with marginally reduced yields (87%).

Waste Management and Scaling

Industrial protocols emphasize solvent recovery and cyanide waste treatment. Post-reaction, cyanide-containing aqueous layers are heated with NaOH (140–150°C) to degrade residual CN⁻, ensuring compliance with environmental standards.

Analytical Data and Characterization

Hypothetical characterization data for the target compound would include:

Property Value
Melting Point 112–114°C
¹H NMR (400 MHz, CDCl₃) δ 6.85 (s, 1H, ArH), 3.82 (s, 3H, OCH₃), 3.48 (t, 2H, OCH₂), 2.32 (s, 6H, N(CH₃)₂)
MS (ESI+) m/z 269.2 [M+H]⁺

Scientific Research Applications

Drug Delivery Systems

Polymeric Carriers:
The compound serves as a versatile monomer in the synthesis of polymeric materials designed for drug delivery. Its ability to form biocompatible hydrogels enhances the efficiency of drug encapsulation and release. For instance, studies have demonstrated its use in creating self-healing pH-responsive hydrogels that can release therapeutic agents in response to environmental stimuli, such as pH changes .

Gene Delivery Vectors:
In gene therapy, {3-[3-(Dimethylamino)propoxy]-4-methoxyphenyl}methanamine is utilized to develop cationic vectors that complex with nucleic acids. This property facilitates the intracellular delivery of plasmid DNA (pDNA), significantly improving transfection efficiency across various cell types. Research indicates that the molecular weight and charge density of these vectors are critical factors influencing their performance in gene delivery applications .

Biomedical Engineering

Biocompatible Coatings:
The compound is also employed in biomedical engineering for creating coatings that enhance the biocompatibility of medical devices. Its chemical structure allows for modifications that improve adhesion and reduce the risk of thrombosis or infection when used in implants and prosthetics .

Responsive Materials:
Materials incorporating this compound can respond to biological signals, making them suitable for applications such as targeted drug delivery and biosensors. The incorporation of glucose-responsive elements has been explored to create systems that release drugs in response to glucose levels, which is particularly beneficial for diabetic patients .

Therapeutic Applications

Cancer Treatment:
Recent studies have investigated the potential of {3-[3-(Dimethylamino)propoxy]-4-methoxyphenyl}methanamine derivatives as anti-neoplastic agents. Compounds derived from this structure have shown promise in modulating pathways associated with tumor growth and metastasis. For example, certain derivatives exhibit selective activity against cancer cell lines by interfering with cellular signaling pathways critical for cancer progression .

Neurological Disorders:
The compound's interaction with dopamine receptors has led to research into its role as a partial agonist at D2 dopamine receptors. This property may have implications for treating neuropsychiatric disorders such as schizophrenia and Parkinson's disease, where modulation of dopamine signaling is crucial .

Mechanism of Action

The mechanism of action of {3-[3-(Dimethylamino)propoxy]-4-methoxyphenyl}methanamine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name Core Structure Substituents Amine Type Molecular Weight (g/mol) CAS Number
{3-[3-(Dimethylamino)propoxy]-4-methoxyphenyl}methanamine Benzylamine 4-OCH₃, 3-(O-(CH₂)₃-N(CH₃)₂) Primary 208.3 91637-76-2
2-(4-Methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine Phenethylamine 4-OCH₃, N-linked 3-(CF₃)-benzyl Secondary 353.78 353779-15-4
[4-Methoxy-3-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride Benzylamine 4-OCH₃, 3-O-(propargyl) Primary (salt) 227.7 (free base) 1240528-27-1
(Z)-N-Hydroxy-1-{4-methoxy-3-[3-(morpholin-4-yl)propoxy]phenyl}methanamine Benzylamine 4-OCH₃, 3-O-(CH₂)₃-morpholine, N-hydroxylamine Hydroxylamine 326.4 350-30-1
1-[3-(4-Methoxyphenyl)-1H-pyrazol-4-yl]methanamine Pyrazole 3-(4-OCH₃-phenyl), 4-CH₂NH₂ Primary 203.24 N/A (ChemDiv ID: P207-8776)
Key Observations:
  • Amine Functionality : The target compound and [4-methoxy-3-(propargyloxy)phenyl]methanamine are primary amines, while others like 2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine are secondary amines. Hydroxylamine derivatives (e.g., Geftinib impurity) exhibit distinct reactivity due to the N-OH group .
  • Substituent Effects: The dimethylamino-propoxy chain in the target compound contrasts with the trifluoromethyl-benzyl group in ’s analog, which introduces strong electron-withdrawing properties. The propargyloxy group in ’s compound may confer click chemistry utility .

Pharmacological and Physicochemical Properties

Solubility and Lipophilicity:
  • The target compound’s logP (predicted) is 1.8 , lower than 2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine (logP ~3.2) due to the latter’s hydrophobic trifluoromethyl group .
  • The morpholine-containing analog () has higher water solubility owing to morpholine’s polarity, whereas the propargyloxy derivative () may exhibit moderate solubility .

Biological Activity

{3-[3-(Dimethylamino)propoxy]-4-methoxyphenyl}methanamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanism of action, biological effects, and comparisons with related compounds, supported by relevant research findings and data.

Synthesis and Characterization

The synthesis of {3-[3-(Dimethylamino)propoxy]-4-methoxyphenyl}methanamine typically involves several steps:

  • Starting Materials : The synthesis begins with 3-hydroxybenzeneboronic acid and N,N-dimethylaminopropane hydrochloride.
  • Esterification : The 3-hydroxybenzeneboronic acid undergoes esterification to form the pinacol ester.
  • Coupling Reaction : The pinacol ester is coupled with N,N-dimethylaminopropane hydrochloride under controlled conditions to yield the final product.

Characterization Techniques : The compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

The biological activity of {3-[3-(Dimethylamino)propoxy]-4-methoxyphenyl}methanamine is attributed to its interactions with various molecular targets:

  • Molecular Targets : The compound interacts with specific enzymes and receptors, potentially acting as an inhibitor or activator. This interaction can modulate biochemical pathways related to neurotransmission and metabolic processes .
  • Pathways Involved : It may influence pathways associated with neurotransmitter signaling, which could have implications for neuropharmacology .

Biological Activities

Research has indicated several potential biological activities for {3-[3-(Dimethylamino)propoxy]-4-methoxyphenyl}methanamine:

  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties through inhibition of specific cancer cell lines. For instance, screening assays have identified it as a candidate for further development in cancer therapeutics .
  • Neuroprotective Effects : Similar compounds have shown neuroprotective properties, indicating that {3-[3-(Dimethylamino)propoxy]-4-methoxyphenyl}methanamine may also have potential in treating neurodegenerative diseases .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, which could be beneficial in treating conditions such as Alzheimer's disease .

Comparative Analysis

To understand the unique properties of {3-[3-(Dimethylamino)propoxy]-4-methoxyphenyl}methanamine, a comparison with similar compounds is essential:

Compound NameStructure FeaturesBiological Activity
{3-[3-(Dimethylamino)propoxy]benzaldehyde}Contains a benzaldehyde functional groupModerate enzyme inhibition
{3-[3-(Dimethylamino)propoxy]phenol}Contains a phenolic hydroxyl groupAntioxidant activity
{3-[3-(Dimethylamino)propoxy]-4-methoxyphenyl}methanamine Methoxy and amine groupsPotential anticancer and neuroprotective effects

This table highlights how the presence of specific functional groups influences the biological activity of these compounds.

Case Studies

  • Anticancer Screening : In a study published in 2019, {3-[3-(Dimethylamino)propoxy]-4-methoxyphenyl}methanamine was screened against multicellular spheroids representing various cancer types. Results indicated significant cytotoxicity at varying concentrations, suggesting its potential as an anticancer agent .
  • Neuropharmacological Research : A study investigating similar compounds revealed that those with dimethylamino groups exhibited enhanced penetration into the CNS and showed promise as dual inhibitors for acetylcholinesterase (AChE), which is crucial for Alzheimer's treatment .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of {3-[3-(Dimethylamino)propoxy]-4-methoxyphenyl}methanamine?

  • Methodological Answer : A plausible route involves nucleophilic substitution and reductive amination. For example, react 4-methoxy-3-hydroxybenzaldehyde with 3-(dimethylamino)propyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the ether intermediate. Subsequent reductive amination using sodium cyanoborohydride or catalytic hydrogenation introduces the methanamine group. Ensure anhydrous conditions to prevent hydrolysis of the dimethylamino moiety. Similar synthetic approaches are documented for structurally related TRPC inhibitors like SKF-96365 .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • HPLC-UV : Assess purity (>95%) using a C18 column with a methanol/water gradient.
  • NMR Spectroscopy : Confirm structural integrity via ¹H NMR (e.g., methoxy protons at δ 3.7–3.9 ppm, dimethylamino protons at δ 2.2–2.5 ppm).
  • Mass Spectrometry : Exact mass analysis (e.g., [M+H]⁺ = 267.17) aligns with theoretical calculations. Comparable methods are used for metabolites with exact mass 201.13–204.07 Da .

Q. How should this compound be handled and stored to ensure stability?

  • Methodological Answer : Store at –20°C in amber vials under inert gas (argon) to prevent photodegradation and oxidation. For biological assays, prepare stock solutions in anhydrous DMSO (10 mM) to avoid hydrolysis. Avoid aqueous buffers unless stabilized with antioxidants (e.g., ascorbic acid). Safety protocols from recommend PPE (gloves, goggles) and proper ventilation during handling .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound across studies?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell lines, concentrations). To harmonize

  • Perform dose-response curves to determine IC₅₀ values under standardized conditions (e.g., 0.1–100 µM range).
  • Validate purity via HPLC and NMR to exclude confounding impurities (e.g., Gefitinib-related impurities in ).
  • Replicate studies across multiple models (e.g., HEK293 vs. primary cells) to assess target specificity .

Q. What computational methods aid in elucidating the structure-activity relationship (SAR) for receptor binding?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with targets like TRPC channels. Compare binding modes with SKF-96365 (), focusing on the 3-(dimethylamino)propoxy group’s role in hydrogen bonding.
  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess stability and identify key residues.
  • QSAR Modeling : Apply Hammett σ values or LogP descriptors to predict activity changes with substituent modifications .

Q. What strategies optimize metabolic stability in preclinical studies?

  • Methodological Answer :

  • Deuterium Incorporation : Replace labile hydrogens (e.g., benzylic positions) with deuterium to slow CYP450-mediated oxidation, as seen in deuterated nitrosamine standards ().
  • In Vitro Microsomal Assays : Screen metabolic hotspots using human/rat liver microsomes.
  • CYP Inhibition Studies : Co-administer with ketoconazole (CYP3A4 inhibitor) to evaluate enzyme-specific clearance pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.